molecular formula C12H18ClNO2 B1655595 Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride CAS No. 390815-47-1

Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride

Cat. No.: B1655595
CAS No.: 390815-47-1
M. Wt: 243.73
InChI Key: GHDYGNWWDKUVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl ester, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but with a hydroxyl group on the phenyl ring.

    Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.

Properties

IUPAC Name

methyl 2-amino-2-(4-propan-2-ylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3;/h4-8,11H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDYGNWWDKUVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390815-47-1
Record name Benzeneacetic acid, α-amino-4-(1-methylethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390815-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.